![molecular formula C13H16ClN3 B3032803 4-(4-Aminobutyl)amino-7-chloroquinoline CAS No. 53186-45-1](/img/structure/B3032803.png)
4-(4-Aminobutyl)amino-7-chloroquinoline
Overview
Description
“4-(4-Aminobutyl)amino-7-chloroquinoline” is a chemical compound that is related to the 4-aminoquinoline class of compounds . It has a molecular formula of C13H16ClN3 and a molecular weight of 249.74 .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives, such as “4-(4-Aminobutyl)amino-7-chloroquinoline”, has been a subject of research . The synthesis often involves the use of ultrasound irradiation . Another method involves the addition of 4-chloro-N,N-diethylpentan-1-amine to 4-amino-7-chloroquinoline .Molecular Structure Analysis
The molecular structure of “4-(4-Aminobutyl)amino-7-chloroquinoline” consists of a quinoline ring with an amino group at the 4th position and a chloro group at the 7th position . Attached to the amino group at the 4th position is a butyl chain, at the end of which is another amino group .Physical And Chemical Properties Analysis
“4-(4-Aminobutyl)amino-7-chloroquinoline” is a solid compound . Its SMILES string isNc1ccnc2cc(Cl)ccc12
. The InChI key is FIVQKRXTOFYZCQ-UHFFFAOYSA-N
.
Scientific Research Applications
Antimalarial Activity
4-(4-Aminobutyl)amino-7-chloroquinoline belongs to the class of 4-aminoquinolines, which have been historically important for malaria treatment. It shares structural similarities with chloroquine and hydroxychloroquine. Researchers have investigated its antimalarial properties, exploring its efficacy against Plasmodium species, the causative agents of malaria. Understanding its mechanism of action and potential resistance patterns is crucial for optimizing antimalarial therapies .
Antibacterial and Antifungal Properties
Studies have evaluated the antibacterial and antifungal activities of this compound. Researchers have examined its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Additionally, investigations into its antifungal potential against pathogenic fungi are ongoing. These properties may have implications for developing novel antimicrobial agents .
Anticancer Potential
The quinoline scaffold has attracted attention in cancer research due to its diverse biological activities. Scientists have explored the anticancer potential of 4-(4-Aminobutyl)amino-7-chloroquinoline. It may interfere with cancer cell growth, apoptosis pathways, and angiogenesis. Further studies are needed to elucidate its specific mechanisms and evaluate its efficacy against different cancer types .
Neuroprotective Effects
Some investigations suggest that this compound exhibits neuroprotective properties. Researchers have studied its impact on neuronal cells, focusing on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Understanding its ability to modulate oxidative stress, inflammation, and neuronal survival pathways is essential for potential therapeutic applications .
Anti-inflammatory Activity
Inflammation plays a central role in various diseases. Preliminary studies indicate that 4-(4-Aminobutyl)amino-7-chloroquinoline may possess anti-inflammatory effects. Researchers have explored its impact on immune responses, cytokine production, and inflammatory pathways. Further research is needed to validate its potential as an anti-inflammatory agent .
Mechanism of Action
Target of Action
Similar compounds like chloroquine have been known to targetparasitic organisms such as Plasmodium falciparum, which causes malaria .
Mode of Action
It’s known that similar compounds inhibit protein synthesis , affect DNA and RNA synthesis , and have effects on various enzymes .
Biochemical Pathways
The compound likely affects multiple biochemical pathways. For instance, it may impact the ubiquitin-proteasome system , which protects cells from misfolded proteins . The activity of this system gradually declines with age , which is consistent with the observation that age is a major risk factor for developing certain diseases .
Pharmacokinetics
Similar compounds like chloroquine are known to become trapped in the acidic compartment of the parasite once inside, due to protonation .
Result of Action
Similar compounds have shown potent in vitro antimalarial activities .
Action Environment
Like other complex human disorders, certain diseases are likely affected by both environmental and genetic factors . The environmental hypothesis was particularly strengthened by the discovery that exposure to certain toxins rapidly induces symptoms of certain diseases . In addition, exposure to certain other environmental toxins used as herbicides or pesticides was found to increase the risk of developing certain diseases . These environmental toxin-based models have significantly increased our understanding of the cellular events underlying disease pathogenesis .
properties
IUPAC Name |
N'-(7-chloroquinolin-4-yl)butane-1,4-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-10-3-4-11-12(16-7-2-1-6-15)5-8-17-13(11)9-10/h3-5,8-9H,1-2,6-7,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQKRXTOFYZCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472238 | |
Record name | 4-(4-Aminobutyl)amino-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53186-45-1 | |
Record name | 4-(4-Aminobutyl)amino-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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